5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the structure suggests that this compound may exhibit unique chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidoquinoline Core: The pyrimidoquinoline core can be synthesized by the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction involving a chlorobenzyl halide and a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity and selectivity for these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-[(3-bromobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(4-fluorophenyl)-2-[(3-iodobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(4-methylphenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
The uniqueness of 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific combination of bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure may result in different binding affinities, selectivities, and mechanisms of action, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H19BrClN3O2S |
---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-15-9-7-14(8-10-15)19-20-17(5-2-6-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-13-3-1-4-16(26)11-13/h1,3-4,7-11,19H,2,5-6,12H2,(H2,27,28,29,31) |
InChI Key |
JRZLSJIJFWFWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
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